molecular formula C17H20N2S B5872830 N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea

N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea

Cat. No. B5872830
M. Wt: 284.4 g/mol
InChI Key: XLDQBYVUDRXPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea, also known as DMTU, is a thiourea derivative that has been widely used in scientific research due to its antioxidant properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. DMTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many areas of research.

Mechanism of Action

N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) in cells. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has also been shown to reduce the production of inflammatory cytokines and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and reduce the risk of cell damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has also been shown to reduce inflammation and inhibit the activation of NF-κB. In addition, N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is its antioxidant properties, which can help to protect cells from oxidative damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea may not be effective in all types of cells or in all experimental conditions.

Future Directions

There are many potential future directions for research involving N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders, suggesting that it may be a promising therapeutic agent. Another area of interest is the use of N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea in cancer research. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Finally, there is interest in exploring the use of N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea in combination with other antioxidants or therapeutic agents to enhance its effectiveness in protecting cells from oxidative damage and reducing inflammation.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 2,3-dimethylaniline with ethyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reacted with phenethylamine to form N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been used in a variety of scientific research applications, including in vitro and in vivo studies. Its antioxidant properties have been shown to be effective in protecting against oxidative stress and reducing the risk of cell damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has also been used in studies of neurological disorders, such as Parkinson's disease and Alzheimer's disease, as well as in studies of cardiovascular disease, cancer, and inflammation.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-13-7-6-10-16(14(13)2)19-17(20)18-12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDQBYVUDRXPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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